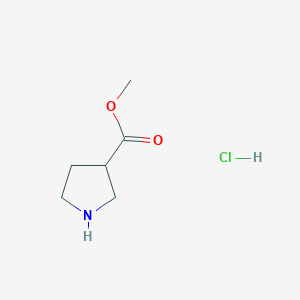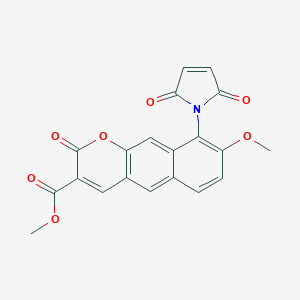
14,15-Didehydrovincamenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,15-Didehydrovincamenine is a natural alkaloid compound derived from the plant species Vinca minorThe compound has a molecular formula of C19H20N2 and a molecular weight of 276.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,15-Didehydrovincamenine typically involves the use of tabersonine as a starting material. The process includes several key steps such as Bischler-Napieralski or Pictet-Spengler cyclization, pericyclic cyclization, rearrangements/annulation reactions, and Michael-like alkylation . These methods are designed to construct the complex pentacyclic scaffold characteristic of Vinca alkaloids.
Industrial Production Methods
Industrial production of this compound often relies on semi-synthetic approaches, utilizing naturally occurring precursors like tabersonine. The process involves extraction, purification, and chemical modification to achieve the desired compound .
Chemical Reactions Analysis
Types of Reactions
14,15-Didehydrovincamenine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
14,15-Didehydrovincamenine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex alkaloids.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Mechanism of Action
The mechanism of action of 14,15-Didehydrovincamenine involves its interaction with various molecular targets and pathways. It is known to affect neurotransmitter systems, particularly those involving acetylcholine and dopamine. The compound may also influence blood flow and vascular function, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
14,15-Didehydroisoeburnamine: Similar in structure but with slight differences in functional groups.
16-O-Methyl-14,15-didehydroisovincanol: Another structurally related compound with different pharmacological properties.
1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione: Shares a similar core structure but differs in specific functional groups
Uniqueness
14,15-Didehydrovincamenine is unique due to its specific molecular structure and the range of biological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-2-19-9-5-11-20-12-8-15-14-6-3-4-7-16(14)21(13-10-19)17(15)18(19)20/h3-7,9-10,13,18H,2,8,11-12H2,1H3/t18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQJAUFBGGXCPP-MOPGFXCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C=CCN3C1C4=C(CC3)C5=CC=CC=C5N4C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12C=CCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
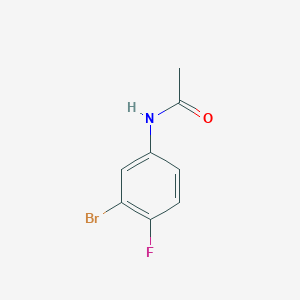
![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)
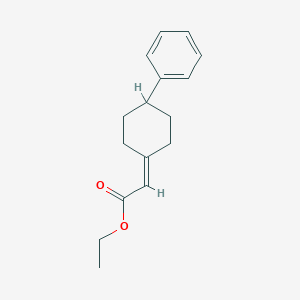

![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)
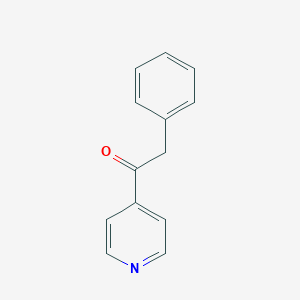
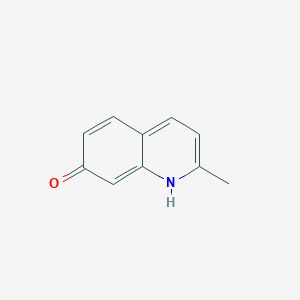

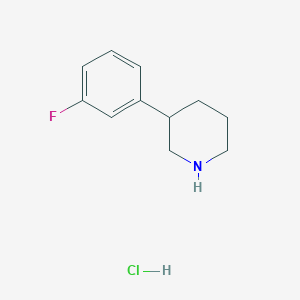
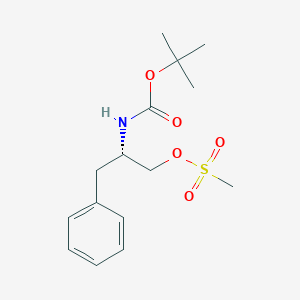
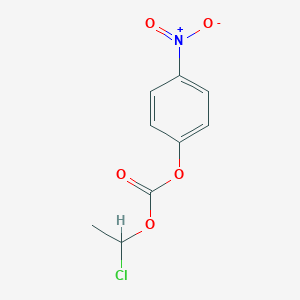
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)
